(2E,4E)-N-{3-[(3,4-dimethylphenyl)carbonyl]phenyl}hexa-2,4-dienamide
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Overview
Description
(2E,4E)-N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-2,4-HEXADIENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a hexadienamide backbone with a 3,4-dimethylbenzoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-2,4-HEXADIENAMIDE typically involves the reaction of 3-(3,4-dimethylbenzoyl)phenylamine with a suitable hexadienoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-2,4-HEXADIENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E,4E)-N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-2,4-HEXADIENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E,4E)-N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-2,4-HEXADIENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound may act by inhibiting or activating these targets, resulting in various biological effects. Detailed studies using techniques like molecular docking and enzyme assays are often conducted to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- (2Z,4E)-3,4-Dimethyl-2,4-hexadiene
- (2E,2’E)-3,3-(1,4-Phenylene)bis[1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one]
- 2-(2,4-DIMETHYLBENZOYL)-3-METHYLBENZOIC ACID
Uniqueness
(2E,4E)-N-[3-(3,4-DIMETHYLBENZOYL)PHENYL]-2,4-HEXADIENAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO2 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
(2E,4E)-N-[3-(3,4-dimethylbenzoyl)phenyl]hexa-2,4-dienamide |
InChI |
InChI=1S/C21H21NO2/c1-4-5-6-10-20(23)22-19-9-7-8-17(14-19)21(24)18-12-11-15(2)16(3)13-18/h4-14H,1-3H3,(H,22,23)/b5-4+,10-6+ |
InChI Key |
STZPNDQCQBFHNF-UMCKCUICSA-N |
Isomeric SMILES |
C/C=C/C=C/C(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)C)C |
Canonical SMILES |
CC=CC=CC(=O)NC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
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